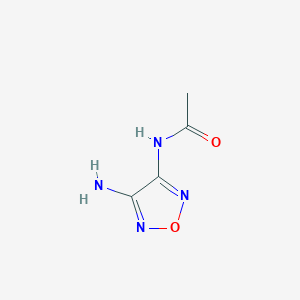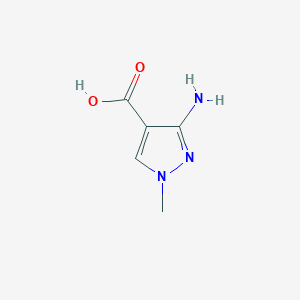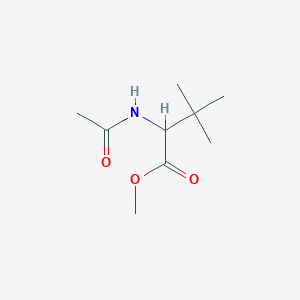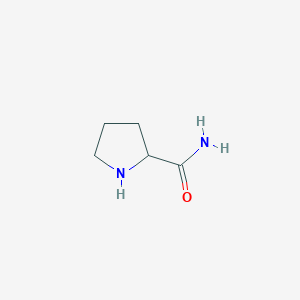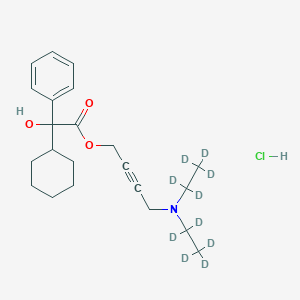![molecular formula C9H21N3 B126105 2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine CAS No. 143999-55-7](/img/structure/B126105.png)
2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine, commonly known as AEEA, is a chemical compound that has been widely used in scientific research. It is a derivative of piperidine and is known for its unique biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of AEEA is not completely understood. However, it is known to interact with the dopamine system and modulate the release of dopamine in the brain. AEEA has also been shown to interact with G protein-coupled receptors and activate intracellular signaling pathways.
Biochemical And Physiological Effects
AEEA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and reward. AEEA has also been shown to have anxiolytic effects, reducing anxiety and stress. Additionally, AEEA has been shown to have analgesic effects, reducing pain perception.
Advantages And Limitations For Lab Experiments
AEEA has several advantages for laboratory experiments. It is a highly pure and stable compound that can be easily synthesized. AEEA also has a unique mechanism of action that makes it useful for studying the dopamine system and G protein-coupled receptors. However, AEEA also has some limitations. It has a short half-life, which can make it difficult to study its effects over long periods of time. Additionally, AEEA can be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of AEEA. One area of interest is the study of AEEA as a potential treatment for addiction. AEEA has been shown to interact with the dopamine system, which is involved in addiction. Additionally, AEEA has been shown to have anxiolytic effects, which may be useful in treating anxiety disorders. Another area of interest is the study of AEEA as a potential treatment for pain. AEEA has been shown to have analgesic effects, which may be useful in treating chronic pain. Finally, the study of AEEA as a ligand for G protein-coupled receptors may lead to the development of new drugs for a variety of conditions.
Conclusion
In conclusion, 2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine, or AEEA, is a chemical compound that has been widely used in scientific research. Its unique properties make it useful for studying the dopamine system, G protein-coupled receptors, and its potential use in treating addiction and pain. While AEEA has some limitations, it has several advantages for laboratory experiments and has the potential to lead to new treatments for a variety of conditions.
Synthesis Methods
The synthesis of AEEA involves the reaction of 2-(2-chloroethyl)piperidine with ammonia in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with ethylene oxide to obtain AEEA. This method has been widely used in the laboratory to synthesize AEEA with high purity and yield.
Scientific Research Applications
AEEA has been extensively used in scientific research due to its unique properties. It has been used as a neurotransmitter and neuromodulator in the central nervous system. AEEA has also been used in the study of the dopamine system and its role in addiction. Additionally, AEEA has been used as a ligand for the study of G protein-coupled receptors.
properties
CAS RN |
143999-55-7 |
|---|---|
Product Name |
2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine |
Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-[6-(2-aminoethyl)piperidin-2-yl]ethanamine |
InChI |
InChI=1S/C9H21N3/c10-6-4-8-2-1-3-9(12-8)5-7-11/h8-9,12H,1-7,10-11H2 |
InChI Key |
ZOULUQNTQXNCKL-UHFFFAOYSA-N |
SMILES |
C1CC(NC(C1)CCN)CCN |
Canonical SMILES |
C1CC(NC(C1)CCN)CCN |
synonyms |
1,5-(diethylamino)piperidine 1,5-DEAP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








